molecular formula C17H36N2O B14298022 N-Butyl-N'-dodecylurea CAS No. 118389-04-1

N-Butyl-N'-dodecylurea

Cat. No.: B14298022
CAS No.: 118389-04-1
M. Wt: 284.5 g/mol
InChI Key: BUIQXSYFILIPAX-UHFFFAOYSA-N
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Description

N-Butyl-N’-dodecylurea is an organic compound belonging to the class of ureas It is characterized by the presence of butyl and dodecyl groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N’-dodecylurea typically involves the reaction of butylamine and dodecyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane. The reaction proceeds smoothly at room temperature, yielding N-Butyl-N’-dodecylurea as the primary product .

Industrial Production Methods: In an industrial setting, the production of N-Butyl-N’-dodecylurea can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N’-dodecylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Butyl-N’-dodecylurea has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N-Butyl-N’-dodecylurea involves its ability to form hydrogen bonds and interact with various molecular targets. The compound can self-assemble into supramolecular structures, such as nanotubes, through intermolecular hydrogen bonding. These structures can encapsulate other molecules, making N-Butyl-N’-dodecylurea a potential candidate for drug delivery and other applications .

Comparison with Similar Compounds

Uniqueness: N-Butyl-N’-dodecylurea stands out due to its longer alkyl chain, which imparts unique properties such as enhanced hydrophobicity and the ability to form more stable supramolecular structures. These properties make it particularly useful in applications requiring stable and hydrophobic interactions .

Properties

CAS No.

118389-04-1

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

IUPAC Name

1-butyl-3-dodecylurea

InChI

InChI=1S/C17H36N2O/c1-3-5-7-8-9-10-11-12-13-14-16-19-17(20)18-15-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)

InChI Key

BUIQXSYFILIPAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NCCCC

Origin of Product

United States

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